Acidity (pKa) Comparison: Thiophene-2-sulfonic Acid vs. Benzenesulfonic Acid vs. Thiophene-2-carboxylic Acid
Thiophene-2-sulfonic acid exhibits a predicted pKa of -0.74 ± 0.18, placing it in the strong acid category [1]. In contrast, the simplest aromatic sulfonic acid, benzenesulfonic acid, has a reported pKa of -2.8 [2], while the carboxylic acid analog thiophene-2-carboxylic acid has a pKa of 3.49 at 25°C [3]. The sulfonic acid group thus imparts acid strength ~4.2 pKa units stronger than the carboxylic acid analog.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | -0.74 ± 0.18 (predicted) |
| Comparator Or Baseline | Benzenesulfonic acid: -2.8; Thiophene-2-carboxylic acid: 3.49 |
| Quantified Difference | ~4.2 pKa units stronger acid than carboxylic analog; ~2.1 pKa units weaker than benzenesulfonic acid |
| Conditions | Predicted pKa (target); experimental pKa at 25°C (comparators) |
Why This Matters
The intermediate acid strength of thiophene-2-sulfonic acid offers a balance between strong acidity and reduced corrosivity, making it a versatile proton donor in acid-catalyzed reactions where benzenesulfonic acid may be too aggressive.
- [1] Molwiki. (n.d.). Physical and chemical properties of Thiophene-2-sulfonic acid. Retrieved from https://www.molwiki.com View Source
- [2] ACS. (2023). Benzenesulfonic acid. Retrieved from https://www.acs.org View Source
- [3] ChemicalBook. (n.d.). Thiophene-2-carboxylic acid (CAS 527-72-0). Retrieved from https://www.chemicalbook.cn View Source
